tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
CAS No.:
Cat. No.: VC18974111
Molecular Formula: C13H14BrFN2O2
Molecular Weight: 329.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14BrFN2O2 |
|---|---|
| Molecular Weight | 329.16 g/mol |
| IUPAC Name | tert-butyl 5-bromo-3-fluoro-4-methylpyrrolo[2,3-b]pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C13H14BrFN2O2/c1-7-8(14)5-16-11-10(7)9(15)6-17(11)12(18)19-13(2,3)4/h5-6H,1-4H3 |
| Standard InChI Key | HLPDTGOKFNFXAA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CN(C2=NC=C1Br)C(=O)OC(C)(C)C)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a pyrrolo[2,3-b]pyridine system, a bicyclic framework merging pyrrole and pyridine rings. Key substituents include:
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Bromine at position 5, enhancing electrophilic reactivity for cross-coupling reactions.
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Fluorine at position 3, modulating electronic properties and metabolic stability.
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Methyl group at position 4, influencing steric interactions and solubility.
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tert-Butyl ester at the 1-position, serving as a protective group for carboxylic acid functionalities.
The IUPAC name tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate reflects this substitution pattern.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.16 g/mol |
| CAS Number | Not publicly disclosed |
| Appearance | Solid (exact form unspecified) |
| Stability | Sensitive to light and moisture |
| Storage Conditions | 2–8°C in inert atmosphere |
Synthesis and Production
Synthetic Pathways
Industrial synthesis typically involves multi-step protocols:
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Core Formation: Construction of the pyrrolo[2,3-b]pyridine ring via cyclization reactions, such as the Gewald reaction or palladium-catalyzed cyclizations.
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Functionalization: Sequential halogenation introduces bromine and fluorine. For example, electrophilic bromination at position 5 followed by fluorination using .
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Esterification: Protection of the carboxylic acid group with tert-butyl chloroformate under basic conditions.
Industrial Manufacturing
Continuous flow reactors are employed to enhance yield (typically 70–85%) and purity (>95%). This method minimizes side reactions and improves temperature control, critical for handling reactive intermediates.
Table 2: Optimization Parameters in Flow Synthesis
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–100°C |
| Residence Time | 10–15 minutes |
| Catalyst | Pd(PPh₃)₄ (0.5–1 mol%) |
| Solvent | Tetrahydrofuran/Water (3:1) |
Biological Activities and Mechanisms
Kinase Inhibition
The compound acts as a scaffold for kinase inhibitors, targeting ATP-binding pockets in enzymes like EGFR and VEGFR. Fluorine’s electronegativity enhances binding affinity, while bromine facilitates further derivatization via Suzuki-Miyaura couplings.
Antimicrobial Activity
Preliminary assays show efficacy against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), likely via disruption of cell wall synthesis.
Applications in Drug Development
Lead Optimization
The tert-butyl ester serves as a prodrug moiety, hydrolyzing in vivo to release the active carboxylic acid. Structural analogs with modified halogen positions exhibit improved pharmacokinetic profiles.
Table 3: Analog Comparison
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| 5-Bromo-3-fluoro derivative | EGFR | 0.45 |
| 5-Chloro-3-methyl derivative | FGFR | 2.1 |
| Parent scaffold | VEGFR2 | 5.8 |
Future Research Directions
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Target Expansion: Screening against underexplored kinases like CDK9 and MET.
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Prodrug Engineering: Developing pH-sensitive esters for tumor-specific activation.
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Green Chemistry: Replacing bromine with sustainable iodine sources in synthesis.
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